3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(6-methoxypyridin-3-yl)propanamide
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Overview
Description
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(6-methoxypyridin-3-yl)propanamide is a synthetic organic compound that belongs to the class of chromenones and pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(6-methoxypyridin-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromenone Core: This can be achieved through the condensation of appropriate phenolic compounds with acetic anhydride or similar reagents.
Methoxylation and Methylation: Introduction of methoxy and methyl groups can be done using methyl iodide and sodium methoxide.
Coupling with Pyridine Derivative: The chromenone core can be coupled with a pyridine derivative through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might target the carbonyl groups, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aromatic rings, facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The chromenone and pyridine moieties might interact with biological pathways, influencing processes like signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methyl-2-oxo-2H-chromen-6-yl)-N-(6-methoxypyridin-3-yl)propanamide
- 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-pyridyl)propanamide
Uniqueness
The unique combination of the chromenone and pyridine moieties, along with specific functional groups, might confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C20H20N2O5 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-(6-methoxypyridin-3-yl)propanamide |
InChI |
InChI=1S/C20H20N2O5/c1-12-8-20(24)27-17-10-16(25-2)13(9-15(12)17)4-6-18(23)22-14-5-7-19(26-3)21-11-14/h5,7-11H,4,6H2,1-3H3,(H,22,23) |
InChI Key |
AYKQRDQNGNXLKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
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